molecular formula C19H19Cl2N3O3 B11548127 (3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11548127
M. Wt: 408.3 g/mol
InChI Key: MFHPVTHJWNPUFZ-YDZHTSKRSA-N
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Description

(3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylphenoxy group, and a hydrazinylidene butanamide backbone.

Preparation Methods

The synthesis of (3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate.

    Acylation: The intermediate is then acylated using 2-methylphenoxyacetyl chloride under controlled conditions to form the desired product.

    Final coupling: The final step involves coupling the acylated intermediate with 2,5-dichlorophenylamine under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

(3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, (3E)-N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide stands out due to its unique combination of functional groups. Similar compounds may include:

    N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}propanamide: This compound has a similar structure but with a different backbone length.

    N-(2,5-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}pentanamide: This compound has a longer backbone, which may affect its chemical properties and reactivity.

Properties

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

(3E)-N-(2,5-dichlorophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-12-5-3-4-6-17(12)27-11-19(26)24-23-13(2)9-18(25)22-16-10-14(20)7-8-15(16)21/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

MFHPVTHJWNPUFZ-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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